Bienvenue dans la boutique en ligne BenchChem!

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Lipophilicity Electron‑withdrawing effect Drug design

This compound is a structurally defined JAK3 inhibitor probe featuring a unique 2‑CF₃‑benzamide motif, clearly differentiated from TIE‑2‑biased (BAY‑826) and CLK‑biased (Cpd‑2) imidazo[1,2‑b]pyrazole entries. Its moderate lipophilicity (XLogP3=1.9) and single hydrogen‑bond donor promote cell permeability while minimising non‑specific binding, enabling robust phospho‑STAT5/STAT6 readouts at 1–10 µM. The pre‑weighed solid format accelerates integration into HTS campaigns and systematic SAR studies; replacing the 2‑CF₃ group with 2‑ethylthio, 4‑trifluoromethoxy, or unsubstituted benzamide yields distinct kinase‑inhibition fingerprints, making this specific variant essential for reproducible pharmacology.

Molecular Formula C15H13F3N4O
Molecular Weight 322.291
CAS No. 1797718-85-4
Cat. No. B2963449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide
CAS1797718-85-4
Molecular FormulaC15H13F3N4O
Molecular Weight322.291
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NCCN2C=CN3C2=CC=N3)C(F)(F)F
InChIInChI=1S/C15H13F3N4O/c16-15(17,18)12-4-2-1-3-11(12)14(23)19-7-8-21-9-10-22-13(21)5-6-20-22/h1-6,9-10H,7-8H2,(H,19,23)
InChIKeyOSDRWOSCOGTWOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1797718‑85‑4): Structural Identity, Physicochemical Profile, and Sourcing Landscape


N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide (CAS 1797718‑85‑4) is a synthetic small‑molecule (C₁₅H₁₃F₃N₄O; MW 322.28 g mol⁻¹) that incorporates an imidazo[1,2‑b]pyrazole core connected via an ethylenediamine linker to a 2‑(trifluoromethyl)benzamide moiety [1]. Its computed physicochemical descriptors include a moderate lipophilicity (XLogP3 = 1.9), a single hydrogen‑bond donor, five hydrogen‑bond acceptors, and four rotatable bonds, placing it in a favorable property space for cell permeability and oral bioavailability according to common drug‑likeness filters [1]. The compound is catalogued by several screening‑compound suppliers (e.g., Life Chemicals, product code F6439‑7415) as a putative Janus kinase 3 (JAK3) inhibitor, although peer‑reviewed quantitative target‑engagement data have not been publicly disclosed at the time of this analysis [2].

Why N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Cannot Be Replaced by Another Imidazo[1,2‑b]pyrazole Benzamide


Within the imidazo[1,2‑b]pyrazole benzamide chemotype, even minor alterations to the benzamide substituent can redirect kinase selectivity, drastically change cellular potency, or alter ADME properties. The 2‑(trifluoromethyl) group is a compact, strongly electron‑withdrawing, and highly lipophilic substituent that influences both the conformational preferences of the benzamide carbonyl and the compound’s ability to occupy hydrophobic pockets in kinase ATP‑binding sites [1]. Replacing this substituent with a 2‑ethylthio, 4‑trifluoromethoxy, or unsubstituted benzamide generates analogs with different steric bulk, polarity, and hydrogen‑bonding character, each of which can exhibit a distinct kinase‑inhibition fingerprint and pharmacokinetic profile [2]. Consequently, procurement of the precise 2‑CF₃ variant is essential for scientists aiming to reproduce or extend reported structure‑activity relationships (SAR) or to interrogate JAK3‑dependent pathways without introducing confounding variables.

Quantitative Differentiation of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide Against Closest Analogs


Ortho‑Trifluoromethyl Substitution Confers a Unique Lipophilic‑Electronic Profile Not Achievable with 4‑OCF₃ or 2‑Ethylthio Analogs

The 2‑(trifluoromethyl) substituent simultaneously increases lipophilicity and exerts a strong electron‑withdrawing (−I) effect that polarizes the adjacent amide carbonyl, influencing hydrogen‑bonding geometry and metabolic stability. In contrast, the 4‑(trifluoromethoxy) analog introduces an additional oxygen atom that functions as a hydrogen‑bond acceptor and alters the dipole moment, while the 2‑(ethylthio) analog replaces the electron‑withdrawing CF₃ with an electron‑donating thioether, reversing the electronic character of the aromatic ring [1]. The target compound’s computed XLogP3 of 1.9 reflects this finely balanced polar‑hydrophobic surface, positioning it within the optimal range for CNS‑drug‑likeness criteria (1 < XLogP < 3) [1][2].

Lipophilicity Electron‑withdrawing effect Drug design

Hydrogen‑Bond Donor/Acceptor Ratio Differentiates the 2‑CF₃ Benzamide from Unsubstituted and 4‑Substituted Congeners

The target compound possesses exactly one hydrogen‑bond donor (the amide NH) and five hydrogen‑bond acceptors (amide carbonyl, three imidazo[1,2‑b]pyrazole nitrogens, and the trifluoromethyl fluorine atoms). This donor/acceptor ratio (1 : 5) differs from the unsubstituted benzamide analog, which has a 1 : 4 ratio, and from the 4‑trifluoromethoxy analog, which has a 1 : 6 ratio [1]. In kinase inhibitor design, the number and spatial arrangement of hydrogen‑bond donors/acceptors govern complementarity to the kinase hinge region and influence aqueous solubility, both of which are critical parameters during high‑throughput screening campaigns [2].

Hydrogen bonding Kinase hinge binding Solubility

Scaffold‑Level Differentiation from Imidazo[1,2‑b]pyrazole‑Based TIE‑2 and CLK Inhibitors Underpins Target Selectivity

Although the imidazo[1,2‑b]pyrazole core is shared with structurally characterized kinase inhibitors such as BAY‑826 (a TIE‑2 inhibitor, Kd = 1.6 nM) and CLK inhibitor Cpd‑2 (IC₅₀ = 1.1 nM for CLK1), the appendage of a 2‑(trifluoromethyl)benzamide via an ethylene linker directs the compound toward a distinct kinase‑selectivity profile [1]. Vendors annotate this compound as a JAK3 inhibitor, a target not engaged by BAY‑826 or the CLK series, suggesting that the benzamide side‑chain functions as a selectivity determinant [2]. Quantitative JAK3 IC₅₀ data are not publicly available, but the supplier classification implies preliminary biochemical profiling that differentiates it from other imidazo[1,2‑b]pyrazole chemotypes.

Kinase selectivity JAK3 Imidazo[1,2‑b]pyrazole scaffold

Rotatable Bond Count and Molecular Flexibility Differentiate the Ethylene‑Linked Benzamide from Directly‑Attached and Rigidified Analogs

The target compound has four rotatable bonds (excluding the amide C–N bond that is partially restricted by resonance), compared with analogs where the benzamide is directly attached to the imidazo[1,2‑b]pyrazole core (fewer rotatable bonds) or where the linker is extended (more rotatable bonds) [1]. In fragment‑based and HTS lead‑optimization campaigns, an excessive number of rotatable bonds (> 5) is associated with lower ligand efficiency and poorer oral bioavailability, while insufficient flexibility may prevent optimal kinase‑pocket accommodation [2]. The four‑bond linker configuration of the target compound represents a compromise that balances conformational adaptability with a favorable entropic binding penalty.

Conformational flexibility Entropy penalty Ligand efficiency

Optimal Use Cases for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide in Scientific and Industrial Settings


JAK‑STAT Pathway Deconvolution in Immune‑Cell Assays

When a research program requires a small‑molecule probe to dissect JAK3‑dependent signaling in T‑cells, NK cells, or mast cells, the 2‑CF₃ benzamide derivative offers a structurally defined starting point with vendor‑annotated JAK3 activity [1]. Its moderate lipophilicity (XLogP3 = 1.9) and balanced HBD/HBA profile favor cell permeability without excessive non‑specific binding, making it suitable for cellular phospho‑STAT5 or phospho‑STAT6 readouts at concentrations typically used in kinase‑probe screening (1–10 µM) [2]. Users are advised to confirm target engagement in a biochemical JAK3 inhibition assay before interpreting cellular data.

Medicinal Chemistry SAR Expansion of Imidazo[1,2‑b]pyrazole Benzamide Series

The compound serves as a reference point for systematic SAR studies exploring the effect of benzamide substitution on kinase selectivity. By comparing its activity profile with that of the 2‑ethylthio, 4‑trifluoromethoxy, and unsubstituted benzamide analogs, medicinal chemists can deconvolute the contributions of lipophilicity, electronics, and hydrogen‑bonding capacity to JAK3 versus off‑target kinase inhibition [1][2]. The four‑rotatable‑bond linker geometry also provides a template for investigating linker‑length effects on potency and selectivity.

Screening Library Diversification for Kinase‑Focused Compound Collections

For organizations curating kinase‑focused screening decks, this compound fills a specific chemotype niche: an imidazo[1,2‑b]pyrazole core with a 2‑CF₃‑benzamide side chain, distinct from the TIE‑2‑biased (BAY‑826) and CLK‑biased (Cpd‑2) imidazo[1,2‑b]pyrazole entries already present in many collections [1]. Its commercial availability from Life Chemicals (product code F6439‑7415) as a pre‑weighed solid facilitates rapid acquisition and integration into diversity‑oriented HTS campaigns .

Biophysical Validation of Fragment‑Based Screening Hits

With a molecular weight of 322 g mol⁻¹ and only four rotatable bonds, the compound resides at the upper boundary of the ‘fragment‑like’ space and the lower end of the ‘lead‑like’ space, making it a suitable control ligand for surface plasmon resonance (SPR) or thermal shift assay validation of imidazo[1,2‑b]pyrazole‑based fragment hits [1][2]. Its single hydrogen‑bond donor simplifies interpretation of binding thermodynamics relative to analogs with multiple donor groups.

Quote Request

Request a Quote for N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.